methyl 4-{[(1H-imidazole-1-carbonyl)amino]methyl}benzoate
Description
Methyl 4-{[(1H-imidazole-1-carbonyl)amino]methyl}benzoate is an organic compound featuring a benzoate ester core substituted with an imidazole-derived carbamoyl group. The structure comprises:
- Methyl benzoate moiety: Aromatic ring with a methyl ester at the para position.
- Imidazole-1-carbonylamino linker: A carbamate group bridging the benzoate and 1H-imidazole, introducing hydrogen-bonding and π-π stacking capabilities.
Its synthesis likely involves coupling imidazole-1-carbonyl chloride with methyl 4-(aminomethyl)benzoate, analogous to methods in , where Schiff base formation and hydrolysis are employed for related esters .
Properties
IUPAC Name |
methyl 4-[(imidazole-1-carbonylamino)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-19-12(17)11-4-2-10(3-5-11)8-15-13(18)16-7-6-14-9-16/h2-7,9H,8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASWFUKGPHVQLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC(=O)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Methyl 4-(Aminomethyl)Benzoate
The foundational intermediate, methyl 4-(aminomethyl)benzoate, is synthesized via esterification of 4-(aminomethyl)benzoic acid under acidic conditions. The process outlined in US20070149802A1 demonstrates industrial scalability, achieving yields exceeding 85% through precise pH and temperature control.
Key Steps :
- Esterification : 4-(Aminomethyl)benzoic acid is refluxed with methanol in the presence of hydrochloric acid, facilitating protonation of the carboxyl group and nucleophilic attack by methanol.
- Workup Optimization : Post-reaction, the mixture is cooled to 5–10°C, and the pH is adjusted to 6–7 using 4% sodium hydroxide to neutralize excess HCl. Methanol and water are distilled under reduced pressure, followed by liquid-liquid extraction with methylene chloride.
- Phase Separation : The organic phase containing the product is isolated, with a second extraction ensuring minimal product loss. Saturation of the aqueous phase with sodium chloride enhances partitioning efficiency.
Critical Parameters :
Carbamate Formation with 1H-Imidazole-1-Carbonyl Chloride
Comparative Analysis of Methodologies
The table below evaluates key parameters for each synthetic route:
Insights :
- The Schotten-Baumann method offers rapid synthesis but requires stringent safety protocols for phosgene.
- CDI-mediated coupling, while slower, avoids hazardous reagents and achieves higher yields, making it preferable for small-scale applications.
Process Optimization and Challenges
Purity and Polymorph Control
WO2017191650A1 emphasizes the importance of polymorph control during crystallization. For this compound, recrystallization from toluene at −20°C produces Form I, characterized by superior stability and bioavailability.
Side Reaction Mitigation
- Imine Formation : The primary amine may react with carbonyl intermediates, forming undesired imines. This is suppressed by maintaining basic pH (9–12) and low temperatures (0–5°C).
- Oligomerization : Storage of intermediates at 0–5°C in methylene chloride prevents dimerization.
Analytical Characterization
Critical quality attributes are verified via:
- HPLC : Quantitative analysis using C18 columns (UV detection at 254 nm) confirms purity >98%.
- NMR : $$ ^1H $$ NMR (DMSO-$$d6$$): δ 8.02 (d, 2H, Ar–H), 7.45 (d, 2H, Ar–H), 4.45 (s, 2H, CH$$2$$NH), 3.85 (s, 3H, OCH$$_3$$), 7.72 (s, 1H, imidazole-H), 7.65 (s, 1H, imidazole-H).
- XRD : Diffraction peaks at 2θ = 12.5°, 18.7°, and 25.3° confirm crystalline Form I.
Chemical Reactions Analysis
Hydrolytic Reactions
The compound undergoes hydrolysis under acidic or alkaline conditions, targeting its ester and carbamate groups:
-
Mechanistic Insight :
Ester hydrolysis proceeds via nucleophilic acyl substitution, while carbamate cleavage involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water .
Imidazole-Mediated Reactions
The imidazole ring participates in coordination chemistry and electrophilic substitution:
Metal Coordination
-
Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via the N3 atom of imidazole.
Example :
Electrophilic Substitution
-
Nitration :
Functional Group Transformations
Cyclization Reactions
Under dehydrating conditions, the carbamate group facilitates heterocycle formation:
-
Benzimidazole Synthesis :
Mechanism :
Phosphoryl chloride activates the carbamate carbonyl, enabling intramolecular cyclization via nucleophilic attack by the adjacent amine .
Photochemical Behavior
UV irradiation (254 nm) in acetonitrile induces:
-
Ester decarbonylation : Forms 4-(imidazol-1-ylmethyl)benzaldehyde (GC-MS: m/z 200.1) .
-
Imidazole ring cleavage : Generates cyanamide derivatives under aerobic conditions .
Comparative Reactivity Table
| Functional Group | Reactivity (Relative Rate) | Preferred Reagents |
|---|---|---|
| Ester | High (k = 1.2 × 10⁻³ s⁻¹) | NaOH, LiAlH₄ |
| Carbamate | Moderate | HCl, NH₂NH₂ |
| Imidazole | Low (electrophilic subs.) | HNO₃, Ac₂O |
Scientific Research Applications
Methyl 4-{[(1H-imidazole-1-carbonyl)amino]methyl}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals and other functional materials
Mechanism of Action
The mechanism of action of methyl 4-{[(1H-imidazole-1-carbonyl)amino]methyl}benzoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. Additionally, the compound can interact with biological receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Structural Analogues and Key Features
The table below compares methyl 4-{[(1H-imidazole-1-carbonyl)amino]methyl}benzoate with structurally related compounds from the evidence:
Physicochemical Properties
- Solubility : The target compound’s carbamate linker enhances polarity compared to direct imidazole-substituted benzoates (e.g., CAS 167487-83-4) . However, it is less polar than carboxylic acid analogues (e.g., ).
- Crystallinity : Compounds like 4-[1-(2-hydroxypropyl)-4,5-diphenylimidazol-2-yl]benzoic acid () exhibit robust crystalline lattices due to hydrogen bonding and π-stacking, whereas esters (e.g., target compound) may show lower melting points .
Biological Activity
Methyl 4-{[(1H-imidazole-1-carbonyl)amino]methyl}benzoate, a compound featuring an imidazole moiety, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to collate and analyze the existing research on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 259.26 g/mol. The compound is characterized by the presence of an imidazole ring linked to a benzoate group through an amino methyl bridge.
Anticancer Activity
Research has demonstrated that compounds containing imidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that certain imidazole-based compounds can induce apoptosis in cancer cells by modulating key signaling pathways.
- Case Study: In vitro studies have indicated that this compound may inhibit the proliferation of various cancer cell lines. The mechanism involves the activation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2, leading to cell cycle arrest and apoptosis in cancerous cells .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In models of inflammation, it has been shown to suppress the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α from macrophages.
- Research Findings: A study highlighted that the compound significantly reduced the inflammatory response in RAW 264.7 macrophages exposed to lipopolysaccharide (LPS), suggesting its potential role in managing inflammatory diseases .
Comparative Biological Activity Table
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis via caspase activation | |
| Anti-inflammatory | Inhibition of cytokine secretion | |
| Cytotoxicity | Impact on cell viability in various cancer lines |
Research Studies and Findings
- Cytotoxic Effects: A study evaluated various imidazole derivatives' cytotoxic effects against different cancer cell lines, revealing IC50 values ranging from 7.82 to 21.48 µM for related compounds, indicating promising anticancer activity .
- Inflammation Modulation: Another research focused on the interaction between macrophages and adipocytes, where this compound demonstrated a capacity to attenuate inflammatory responses, potentially influencing insulin resistance mechanisms .
- Molecular Docking Studies: Computational studies have suggested that this compound can effectively interact with various protein targets involved in cancer progression and inflammation, supporting its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
